molecular formula C15H19ClN2O8 B1356316 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177340-80-5

4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B1356316
CAS No.: 1177340-80-5
M. Wt: 390.77 g/mol
InChI Key: NNGCBWBFTAXMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C11H15ClN2 combined with C4H4O8. It is a building block used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 4-chloroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The product is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • **4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]aniline

Uniqueness

4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific combination of a chloro-substituted aniline and a pyrrolidine ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Its dioxalate form enhances its solubility and stability, further contributing to its utility in scientific studies.

Properties

IUPAC Name

4-chloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGCBWBFTAXMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.